6-Fluoro-4-methylpyridine-3-sulfonamide 6-Fluoro-4-methylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073639
InChI: InChI=1S/C6H7FN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
SMILES:
Molecular Formula: C6H7FN2O2S
Molecular Weight: 190.20 g/mol

6-Fluoro-4-methylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC18073639

Molecular Formula: C6H7FN2O2S

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-methylpyridine-3-sulfonamide -

Specification

Molecular Formula C6H7FN2O2S
Molecular Weight 190.20 g/mol
IUPAC Name 6-fluoro-4-methylpyridine-3-sulfonamide
Standard InChI InChI=1S/C6H7FN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
Standard InChI Key WJPLQLCYWRTOHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1S(=O)(=O)N)F

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Fluoro-4-methylpyridine-3-sulfonamide features a pyridine ring substituted at three positions:

  • Position 3: Sulfonamide group (-SO₂NH₂), enabling hydrogen bonding and enzymatic interactions.

  • Position 4: Methyl group (-CH₃), enhancing lipophilicity and steric stability.

  • Position 6: Fluorine atom (-F), improving metabolic stability and electronegativity.

Molecular Formula: C₆H₆FN₂O₂S
Molecular Weight: 175.18 g/mol
SMILES: CC1=C(C(=NC=C1)F)S(=O)(=O)N .

Table 1: Structural and Physicochemical Properties

PropertyValue
CAS Number1805529-42-3
Molecular FormulaC₆H₆FN₂O₂S
Molecular Weight175.18 g/mol
logP (Predicted)1.2
Hydrogen Bond Donors2 (NH₂, SO₂)
Hydrogen Bond Acceptors5 (N, O, F)
Topological Polar SA85.3 Ų

Synthesis and Industrial Production

Fluorination-Sulfonation Sequence

  • Starting Material: 4-Methylpyridin-3-amine.

  • Fluorination: Treatment with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 6.

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by ammonolysis to yield the sulfonamide .

Alternative Pathway: Nucleophilic Substitution

  • Intermediate: 6-Fluoro-4-methylpyridine-3-sulfonyl chloride.

  • Amination: React with aqueous ammonia (NH₃) at room temperature .

Industrial-Scale Optimization

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

  • Catalysts: Use of DMAP (4-Dimethylaminopyridine) enhances sulfonation efficiency by 25%.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, 80°C, 12 hrs70
SulfonationClSO₃H, 0°C, 2 hrs85
AmmonolysisNH₃ (aq.), RT, 4 hrs90

Biological Activity and Mechanisms

Enzyme Inhibition

  • EED Protein Inhibition: Demonstrates IC₅₀ = 18 nM, disrupting polycomb repressive complex 2 (PRC2) in cancer cells .

  • Carbonic Anhydrase IX: Binds with Ki = 12 nM, suggesting antitumor potential via hypoxia pathway modulation.

Antibacterial Properties

  • Gram-Negative Pathogens: MIC = 8 µg/mL against E. coli (ATCC 25922), comparable to ciprofloxacin .

  • Mechanism: Sulfonamide group inhibits dihydropteroate synthase (DHPS), blocking folate synthesis .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/Ki/MIC)Model System
EED Protein18 nMKARPAS422 cells
Carbonic Anhydrase IX12 nMHT-29 cells
E. coli8 µg/mLBroth microdilution

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: Hepatic CYP3A4 oxidation forms inactive metabolites (t₁/₂ = 2.3 hrs).

  • Excretion: Renal clearance (70%) via OAT1 transporters .

Toxicity Profile

  • Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).

  • Genotoxicity: Negative in Ames test (up to 1 mg/mL) .

Applications in Drug Development

Oncology

  • Combination Therapy: Synergizes with cisplatin, reducing ovarian cancer cell viability by 60% (vs. 40% monotherapy) .

  • Prodrug Design: Ester derivatives improve oral bioavailability by 3-fold.

Antibacterial Agents

  • Resistance Mitigation: Low cross-resistance with β-lactams (≤2-fold increase in MIC) .

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